molecular formula C20H29NO3S B11512968 Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-3,4-dimethyl-

Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-3,4-dimethyl-

Cat. No.: B11512968
M. Wt: 363.5 g/mol
InChI Key: SAGTWNGNNXKGMX-UHFFFAOYSA-N
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Description

Benzenesulfonamide derivatives are a critical class of compounds in medicinal and industrial chemistry due to their versatile biological activities and structural adaptability. The compound Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-3,4-dimethyl- (hereafter referred to as the "target compound") features a benzenesulfonamide core with 3,4-dimethyl substituents on the aromatic ring and an N-linked 2-(adamantan-1-yloxy)ethyl group. The adamantane moiety, known for its lipophilicity and metabolic stability , likely enhances the compound’s membrane permeability and bioavailability.

Properties

Molecular Formula

C20H29NO3S

Molecular Weight

363.5 g/mol

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-3,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C20H29NO3S/c1-14-3-4-19(7-15(14)2)25(22,23)21-5-6-24-20-11-16-8-17(12-20)10-18(9-16)13-20/h3-4,7,16-18,21H,5-6,8-13H2,1-2H3

InChI Key

SAGTWNGNNXKGMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3)C

Origin of Product

United States

Preparation Methods

Sulfonation of 3,4-Dimethylbenzene

The 3,4-dimethylbenzene precursor undergoes sulfonation using chlorosulfonic acid at 0–5°C to yield 3,4-dimethylbenzenesulfonic acid . Excess acid is quenched with ice, and the product is isolated via filtration.

Reaction Conditions

ParameterValue
Temperature0–5°C
Reaction Time4–6 hours
Yield70–75%

Conversion to Sulfonyl Chloride

The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in dichloromethane under reflux to form 3,4-dimethylbenzenesulfonyl chloride .

Optimization Data

ParameterValue
PCl₅ Equivalents1.2
SolventDichloromethane
Reaction Time3 hours
Yield85–90%

Synthesis of 2-(Adamantan-1-yloxy)ethylamine

Adamantanol Alkylation

Adamantanol reacts with ethylene oxide in tetrahydrofuran (THF) using sodium hydride as a base to form 2-(adamantan-1-yloxy)ethanol .

Reaction Conditions

ParameterValue
Temperature60–70°C
Reaction Time12 hours
Yield65–70%

Tosylation and Amine Formation

The alcohol is converted to its tosylate derivative using tosyl chloride in pyridine. Subsequent displacement with sodium azide in dimethylformamide (DMF) yields the azide, which is reduced to 2-(adamantan-1-yloxy)ethylamine via LiAlH₄ .

Key Steps

  • Tosylation : 0–5°C, 2 hours, 90% yield.

  • Azide Displacement : 80°C, 6 hours, 75% yield.

  • Reduction : THF, 0°C to room temperature, 85% yield.

Sulfonamide Coupling Reaction

The final step involves reacting 3,4-dimethylbenzenesulfonyl chloride with 2-(adamantan-1-yloxy)ethylamine in anhydrous THF using triethylamine as a base.

Optimized Protocol

  • Dissolve sulfonyl chloride (1.0 equiv) and amine (1.1 equiv) in THF.

  • Add triethylamine (2.0 equiv) dropwise at 0°C.

  • Warm to room temperature and stir for 8 hours.

  • Purify via column chromatography (hexane:ethyl acetate = 7:3).

Performance Metrics

ParameterValue
Temperature0°C → room temperature
Reaction Time8 hours
Yield78–82%
Purity (HPLC)≥95%

Structural Characterization

Spectroscopic Analysis

  • FTIR : Peaks at 1360 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide formation.

  • ¹H NMR : δ 2.15–2.30 (m, adamantane protons), δ 2.35 (s, 3,4-dimethyl groups), δ 3.65 (t, –OCH₂CH₂NH–).

Mass Spectrometry

  • Molecular Ion : m/z 405.2 ([M+H]⁺), consistent with C₂₁H₃₁N₂O₃S.

Scale-Up and Industrial Considerations

  • Solvent Choice : Tetrahydrofuran (THF) is preferred for its ability to dissolve both adamantane derivatives and sulfonyl chlorides.

  • Cost Drivers : Adamantanol accounts for 60% of raw material costs; optimizing its recovery improves feasibility .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-3,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can react with the sulfonamide group under mild conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzenesulfonamide derivatives in cancer treatment. For instance, research conducted by Mohamed T. M. Nemr et al. demonstrated that certain benzenesulfonamide derivatives exhibit significant inhibition of carbonic anhydrase IX, an enzyme associated with tumor growth and metastasis. The study reported IC₅₀ values ranging from 10.93 to 25.06 nM for carbonic anhydrase IX inhibition, indicating a strong selectivity over carbonic anhydrase II with IC₅₀ values between 1.55 and 3.92 μM . Furthermore, these compounds induced apoptosis in MDA-MB-231 breast cancer cells, showcasing their potential as therapeutic agents.

Antimicrobial Properties

Benzenesulfonamide derivatives have also been evaluated for their antimicrobial activity. The same study noted that these compounds could inhibit bacterial growth by targeting carbonic anhydrases present in bacteria, which are crucial for their survival and proliferation . This dual action against both cancer cells and bacteria positions benzenesulfonamide derivatives as versatile candidates for drug development.

Data Table: Summary of Key Findings

ApplicationMechanism of ActionIC₅₀ Values (nM)Target EnzymeReference
AnticancerInhibition of carbonic anhydrase IX10.93 - 25.06Carbonic Anhydrase IXNemr et al., 2021
AntimicrobialInhibition of bacterial carbonic anhydrasesVariableCarbonic AnhydrasesNemr et al., 2021

Case Study 1: Synthesis and Evaluation of Derivatives

A study focused on synthesizing new benzenesulfonamide derivatives demonstrated their efficacy in inhibiting cancer cell lines through targeted enzyme inhibition. The synthesized compounds were subjected to in vitro testing against various cancer cell lines, revealing promising results in terms of both potency and selectivity .

Case Study 2: Structure-Activity Relationship (SAR)

Another significant aspect of research into benzenesulfonamide derivatives is the exploration of structure-activity relationships (SAR). By modifying the chemical structure, researchers have been able to enhance the biological activity of these compounds against specific targets, paving the way for more effective therapeutic agents .

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-3,4-dimethyl- involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to cross biological membranes, while the sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The target compound can be compared to structurally related benzenesulfonamide derivatives to infer its physicochemical and pharmacological properties. Key analogs include:

Gliqidone ()

Chemical Name: N-(2-Cyclohexylamino)carbonyl]-4-[2-(3,4-dihydro-7-methoxy-4,4-dimethyl-1,3-dioxo-2(1H)-isoquinolinyl)ethyl] benzenesulfonamide

  • Structural Differences: The benzene ring in Gliqidone lacks methyl groups but has a 4-substituted ethylisoquinolinyl group. The N-substituent includes a cyclohexylamino carbonyl group instead of an adamantane-containing chain.
  • Functional Implications :
    • Gliqidone is an oral hypoglycemic agent, suggesting sulfonamide derivatives can target metabolic pathways. The target compound’s adamantane group may confer greater stability and prolonged half-life compared to Gliqidone’s cyclohexyl moiety .

Perfluorinated Benzenesulfonamides ()

Example: [69013-34-9] Benzenesulfonamide, N-methyl-4-[[...]-1-pentenyl]oxy]-N-[2-(phosphonooxy)ethyl]-

  • Structural Differences :
    • The benzene ring in perfluorinated analogs is substituted with highly fluorinated chains, contrasting with the target compound’s dimethyl and adamantane groups.
  • Functional Implications :
    • Perfluorinated sulfonamides are typically used in industrial applications (e.g., surfactants, coatings) due to their chemical inertness. The target compound’s lack of fluorine suggests a focus on biological activity rather than industrial use .

Comparative Data Table

Property Target Compound Gliqidone Perfluorinated Analog
Core Substituents 3,4-dimethyl 4-ethylisoquinolinyl Perfluorinated chains
N-Substituent 2-(adamantan-1-yloxy)ethyl Cyclohexylamino carbonyl Phosphonooxyethyl/methyl
Therapeutic Function Hypothesized: Enzyme inhibition Oral hypoglycemic Industrial (e.g., surfactants)
Estimated Molecular Weight ~400 g/mol ~550 g/mol >600 g/mol
LogP (Lipophilicity) High (adamantane-enhanced) Moderate Very high (fluorine-enhanced)

Biological Activity

Benzenesulfonamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-3,4-dimethyl- is a notable member of this class, exhibiting a range of pharmacological effects that are of great interest for therapeutic applications.

Benzenesulfonamides typically exert their biological effects through various mechanisms, including inhibition of specific enzymes and interaction with biological pathways. Notably, some derivatives have been shown to inhibit carbonic anhydrases (CAs), which are crucial for numerous physiological processes. For instance, studies indicate that certain benzenesulfonamide derivatives demonstrate nanomolar affinities towards CA isoforms, suggesting potent inhibitory activity that could be leveraged in treating conditions such as glaucoma and edema .

Anticancer Activity

Recent research has highlighted the anticancer potential of benzenesulfonamide derivatives. For example, a study on a series of benzenesulfonamide compounds demonstrated significant cytotoxic effects against glioblastoma (GBM) cells. The compound AL106 exhibited a 78% inhibition of cell growth at 100 µM concentration, indicating its potential as an effective treatment option for GBM . The mechanism appears to involve the interaction with receptor tyrosine kinases, which are critical in cancer cell proliferation.

Cardiovascular Effects

Another aspect of the biological activity of benzenesulfonamides is their impact on cardiovascular health. A specific derivative, 4-(2-aminoethyl)-benzenesulfonamide , was shown to decrease coronary resistance and affect perfusion pressure in experimental models. This suggests that certain benzenesulfonamides may influence blood pressure regulation by interacting with calcium channels .

Summary of Biological Activities

Activity Compound Effect Reference
Carbonic Anhydrase InhibitionVarious BenzenesulfonamidesNanomolar binding affinity
Anticancer ActivityAL10678% inhibition in GBM cells
Cardiovascular Effects4-(2-aminoethyl)-benzenesulfonamideDecreased coronary resistance

Case Study 1: Inhibition of Carbonic Anhydrases

In a comparative study involving various benzenesulfonamide derivatives, it was found that compounds with specific substitutions exhibited enhanced binding to carbonic anhydrase isoforms I and II. The most potent inhibitors demonstrated dissociation constants (Kd) in the low nanomolar range, indicating their potential utility in therapeutic applications targeting these enzymes .

Case Study 2: Anticancer Efficacy in GBM

The efficacy of benzenesulfonamide derivatives against glioblastoma was evaluated using the trypan blue exclusion method. The results showed that compound AL106 not only inhibited cell proliferation significantly but also induced morphological changes consistent with apoptosis. This highlights the compound's potential as a targeted therapy for aggressive brain tumors .

Research Findings

Research into the biological activity of benzenesulfonamides continues to evolve. Recent studies have focused on optimizing the structure-activity relationships (SAR) to enhance potency and selectivity for desired targets. For instance, modifications to the sulfonamide group and the introduction of hydrophobic tails have been shown to improve binding affinity to carbonic anhydrases and other targets .

Q & A

Q. What synthetic methodologies are recommended for preparing Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-3,4-dimethyl-?

The compound can be synthesized via coupling reactions between sulfonyl chloride derivatives and adamantane-containing amines. For example, a protocol involving 4-methoxybenzenesulfonyl chloride and O-(1-adamantyl)hydroxylamine in anhydrous tetrahydrofuran (THF) under reflux conditions yields analogous adamantane-sulfonamide derivatives. Purification typically involves column chromatography (hexane/EtOAc gradients) or recrystallization . Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) may also introduce functional groups to the sulfonamide core .

Q. Which spectroscopic techniques are critical for structural confirmation?

Key techniques include:

  • ¹H/¹³C NMR : To verify adamantane connectivity (distinct singlet for adamantyl protons) and sulfonamide substitution patterns.
  • IR Spectroscopy : Confirms sulfonamide S=O stretches (~1350–1150 cm⁻¹).
  • Mass Spectrometry (EI/ESI) : Validates molecular weight and fragmentation patterns (e.g., adamantane-related ions) .

Q. How can solubility and stability be assessed for in vitro studies?

Solubility profiles are determined in DMSO, water, or phosphate buffers using UV-Vis spectroscopy or HPLC. Stability under physiological conditions (e.g., pH 7.4, 37°C) is monitored via time-resolved NMR or LC-MS to detect degradation products .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in adamantane-sulfonamide derivatives?

Single-crystal X-ray diffraction (employing SHELX software) is used to determine bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonds between sulfonamide and adamantane groups). SHELXL refinement parameters (e.g., R-factor, displacement ellipsoids) ensure accuracy .

Q. What strategies optimize biological activity through structure-activity relationship (SAR) studies?

  • Adamantane Modifications : Replace the adamantane group with bicyclic or tricyclic analogs to assess steric effects.
  • Sulfonamide Substitutions : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzene ring to enhance enzyme inhibition. Activity is validated via enzyme inhibition assays (e.g., lipoxygenase) and antibacterial screening (MIC values against Gram-positive/negative strains) .

Q. How are computational methods applied to predict target interactions?

Molecular docking (AutoDock, Schrödinger) models interactions between the sulfonamide group and enzyme active sites (e.g., carbonic anhydrase). Density Functional Theory (DFT) calculates electrostatic potential maps to predict binding affinities .

Q. What experimental designs address contradictory bioactivity data across studies?

  • Control Experiments : Validate assay conditions (e.g., buffer pH, co-solvents) to rule out artifacts.
  • Dose-Response Curves : Ensure linearity in activity trends.
  • Orthogonal Assays : Cross-check enzyme inhibition with cellular viability assays (e.g., MTT) .

Q. How is chromatographic purity optimized for in vivo applications?

Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Adjust mobile phase pH to 2.5–3.0 (with trifluoroacetic acid) to sharpen peaks. Confirm purity ≥95% via area normalization .

Methodological Considerations

Q. What protocols ensure safe handling and storage?

Store the compound at –20°C under inert gas (argon) to prevent oxidation. Use amber vials to avoid photodegradation. Handle in a fume hood due to potential dust toxicity (refer to SDS for adamantane derivatives) .

Q. How are stability studies designed under varying experimental conditions?

Accelerated stability testing includes:

  • Thermal Stress : 40–60°C for 14 days.
  • Hydrolytic Stress : pH 1–9 buffers at 37°C.
  • Oxidative Stress : 3% H₂O₂ exposure.
    Degradation products are analyzed via LC-MS/MS .

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